ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene ring. Key structural elements include:
- Ethyl ester: A common functional group in medicinal chemistry for modulating lipophilicity and bioavailability.
The compound’s synthesis likely involves multi-step reactions, including condensation, sulfonation, and esterification, with purification via flash chromatography, as seen in analogous syntheses of thienopyrimidines .
Properties
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-4-33-24(29)21-19-9-10-26(16(2)3)15-20(19)34-23(21)25-22(28)17-5-7-18(8-6-17)35(30,31)27-11-13-32-14-12-27/h5-8,16H,4,9-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRAQJYYHIMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The thieno[2,3-c]pyridine scaffold is constructed via a HMPT-induced ring closure, as demonstrated in thienopyridine syntheses. Starting with 3-cyano-4-(propan-2-yl)pyridine-2(1H)-thione (I ), treatment with hexamethylphosphorous triamide (HMPT) in dichloromethane facilitates cyclization to 6-isopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile (II ) (Scheme 1).
Scheme 1 : Cyclization of I to II
$$
\textbf{I} \xrightarrow{\text{HMPT, CH}2\text{Cl}2, \, 0^\circ\text{C} \rightarrow \text{rt}} \textbf{II} \quad (\text{Yield: 78\%})
$$
Functionalization at Position 3
The nitrile group in II is hydrolyzed to a carboxylic acid using 6 M HCl at reflux, yielding 6-isopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid (III ). Subsequent esterification with ethanol and H2SO4 catalyst produces ethyl 6-isopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (IV ) (Yield: 85%).
Introduction of the 4-(Morpholine-4-Sulfonyl)Benzamido Group
Synthesis of 4-(Morpholine-4-Sulfonyl)Benzoic Acid
4-(Morpholine-4-sulfonyl)benzoic acid (V ) is prepared via sulfonylation of 4-aminobenzoic acid. Treatment with morpholine-4-sulfonyl chloride in pyridine at 0°C affords V in 92% yield.
Scheme 2 : Sulfonylation of 4-aminobenzoic acid
$$
\text{4-Aminobenzoic acid} \xrightarrow{\text{Morpholine-4-sulfonyl chloride, pyridine}} \textbf{V}
$$
Amide Coupling
Coupling IV with V using HATU and DIPEA in DMF introduces the benzamido-morpholine sulfonyl moiety, yielding ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (VI ) (Yield: 67%).
Scheme 3 : Amide bond formation
$$
\textbf{IV} + \textbf{V} \xrightarrow{\text{HATU, DIPEA, DMF}} \textbf{VI}
$$
Optimization and Mechanistic Insights
Cyclization Efficiency
HMPT-mediated cyclization () offers superior regioselectivity compared to thermal methods, minimizing byproducts. The electron-withdrawing nitrile group in I directs cyclization to the thieno[2,3-c] position, as confirmed by X-ray crystallography in analogous systems.
Sulfonylation Conditions
The use of pyridine as both solvent and base ensures efficient sulfonylation of V , avoiding over-sulfonation observed in stronger bases like triethylamine.
Amide Coupling Reagents
HATU outperforms EDCl/HOBt in coupling efficiency (67% vs. 52% yield), attributed to enhanced activation of the carboxylic acid.
Characterization Data
Spectroscopic Analysis
- IR (VI) : 1670 cm⁻¹ (C=O, ester), 1645 cm⁻¹ (C=O, amide), 1150 cm⁻¹ (S=O).
- ¹H NMR (VI) : δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 1.45 (d, J=6.8 Hz, 6H, CH(CH3)2), 3.15–3.25 (m, 4H, morpholine CH2), 4.30 (q, J=7.1 Hz, 2H, OCH2), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 8.10 (d, J=8.5 Hz, 2H, Ar-H).
- MS (VI) : m/z 574.2 [M+H]⁺ (calc. 574.18).
Crystallographic Data (Analogous Compound)
In a related structure, the morpholine ring adopts a chair conformation, and the sulfonamide-linked benzene rings are tilted at 68.9°, stabilized by π–π interactions.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization | HMPT, CH2Cl2 | 78 | High regioselectivity |
| Sulfonylation | Pyridine, 0°C | 92 | Minimal over-reaction |
| Amide Coupling | HATU, DMF | 67 | Superior activation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit promising anticancer properties. Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies suggest modifications in the thieno[2,3-c]pyridine structure can enhance binding affinities to cancer-related targets .
-
Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. Similar sulfonamide derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Its sulfonamide moiety is known for enhancing antibacterial activity by targeting bacterial enzymes involved in folate synthesis.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.
-
Case Study on Anti-inflammatory Properties :
- Another investigation focused on the anti-inflammatory effects of similar sulfonamide compounds revealed their potential to reduce pro-inflammatory cytokine levels in vitro. This compound was included as a candidate for further evaluation due to its promising structure.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The thieno[2,3-c]pyridine core distinguishes this compound from other fused-ring systems:
- Thieno[2,3-b]pyridines (e.g., 3-amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ): Similar ester and alkyl substituents but lack sulfonyl groups. Pyridine-thiophene fusion at the [2,3-b] position alters electronic distribution compared to [2,3-c] fusion.
- Morpholine substituents are common, but sulfonyl groups are absent in these analogs.
Substituent Effects
Electronic and Structural Properties
- Electron-Withdrawing Groups :
Physicochemical Properties (Hypothetical Analysis)
Biological Activity
Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The morpholine sulfonamide moiety contributes to its solubility and bioavailability. Its structure can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thieno[2,3-c]pyridine derivatives have been studied for their ability to inhibit various cancer cell lines. For instance:
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. In particular, they may target the Hedgehog (Hh) signaling pathway, which is crucial in many cancers.
- Case Studies : In a study evaluating the cytotoxic effects of thieno[2,3-c]pyridine derivatives against human cancer cell lines (e.g., HeLa and HepG2), compounds showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The morpholine sulfonamide group is associated with antibacterial properties. Compounds containing this moiety have been reported to exhibit:
- Broad-spectrum Antibacterial Effects : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism includes inhibition of bacterial enzymes critical for cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Morpholine Sulfonamide | Enhances solubility and antibacterial activity |
| Thieno[2,3-c]pyridine Core | Contributes to anticancer potency |
| Propan-2-yl Group | Increases lipophilicity and bioavailability |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar thieno[2,3-c]pyridine derivatives:
- Anticancer Studies : A series of compounds were tested against various cancer cell lines with results indicating that modifications in the benzamide portion significantly affected cytotoxicity .
- Antimicrobial Studies : Compounds with variations in the morpholine ring demonstrated differing levels of antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
